

3-Chloro-6-fluoro-1H-indazole chemical structure and numbering

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Compound of Interest

Compound Name: 3-Chloro-6-fluoro-1H-indazole

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An In-depth Technical Guide to **3-Chloro-6-fluoro-1H-indazole**: Structure, Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-6-fluoro-1H-indazole** (CAS No: 1243360-12-4), a halogenated heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of complex bioactive molecules. This document details its chemical structure and IUPAC numbering, explores its physicochemical and spectroscopic properties, presents a validated synthetic protocol with mechanistic insights, and discusses its key chemical reactivity. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.

Introduction

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Compounds containing this scaffold exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^{[1][2]} The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's biological and physical properties.

3-Chloro-6-fluoro-1H-indazole is a particularly valuable synthetic intermediate. The chloro group at the 3-position acts as a versatile chemical handle for nucleophilic substitution reactions, while the fluoro group at the 6-position modulates the electronic properties of the aromatic system, often enhancing metabolic stability and binding affinity. This guide elucidates the foundational chemistry of this compound, providing the technical detail necessary for its effective use in research and development.

Chemical Structure and Nomenclature

The 1H-Indazole Tautomer

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.^[1] Computational and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant isomer under most conditions.^{[3][4]} Therefore, **3-Chloro-6-fluoro-1H-indazole** is the expected and most stable form of the molecule.

IUPAC Numbering System

The numbering of the indazole ring system follows a standardized convention. The nitrogen atom of the N-H bond is assigned position 1, and the adjacent nitrogen is position 2. The numbering then proceeds around the five-membered ring and continues around the six-membered benzene ring. This systematic approach ensures unambiguous identification of substituent positions.

Based on this system, the molecule is correctly named **3-Chloro-6-fluoro-1H-indazole**, indicating a chlorine atom at position 3 and a fluorine atom at position 6 of the stable 1H-indazole core.

Caption: IUPAC numbering of the **3-Chloro-6-fluoro-1H-indazole** structure.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of **3-Chloro-6-fluoro-1H-indazole** rely on a combination of its physical properties and spectroscopic data.

Physicochemical Data Summary

Property	Value	Source
CAS Number	1243360-12-4	[5]
Molecular Formula	C ₇ H ₄ ClFN ₂	[5]
Molecular Weight	170.57 g/mol	[5]
Appearance	Typically an off-white to light beige solid	[6]

Expected Spectroscopic Signature

While specific spectra are often proprietary to suppliers, the structure allows for the confident prediction of its key spectroscopic features.

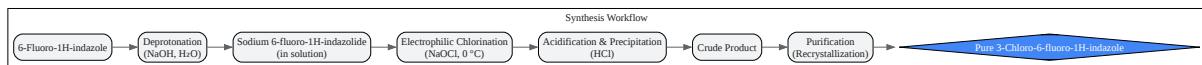
- ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N1-H proton at a downfield chemical shift (>13 ppm). The aromatic region will display three distinct signals corresponding to the protons at C4, C5, and C7. The fluorine at C6 and the pyrazole ring will influence their chemical shifts and coupling constants (J-values).
- ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly attached to the electronegative chlorine (C3) and fluorine (C6) atoms will be significantly affected. The C-F coupling will be observable for C6 and adjacent carbons.
- Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 170. A crucial diagnostic feature is the isotopic pattern for chlorine: an (M+2)⁺ peak will be present with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3100-3300 cm⁻¹), C=N and C=C aromatic stretches (1500-1620 cm⁻¹), and characteristic C-Cl and C-F bond stretches.

Synthesis and Purification

The most direct and reliable synthesis of **3-Chloro-6-fluoro-1H-indazole** involves the selective chlorination of the corresponding 6-fluoro-1H-indazole precursor. This method is adapted from

established procedures for similar indazole systems.[\[7\]](#)

Synthetic Workflow



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Caption: Workflow for the synthesis of **3-Chloro-6-fluoro-1H-indazole**.

Experimental Protocol

This protocol is designed as a self-validating system, where the successful formation of the intermediate salt and the final precipitation of the product serve as key checkpoints.

Materials:

- 6-Fluoro-1H-indazole
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)
- Hydrochloric acid (HCl, concentrated or dilute)
- Distilled water
- Ethyl acetate (for extraction/recrystallization)
- Ice bath

Procedure:

- Deprotonation (Activation):

- In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.2-1.5 eq).
- Gently warm the mixture if necessary to form a clear, often colored, solution of the sodium 6-fluoro-1H-indazolide salt.
- Causality: The basic conditions deprotonate the acidic N1-H, forming the indazolide anion. This anion significantly activates the electron-rich C3 position for attack by an electrophile.
- Electrophilic Chlorination:
 - Cool the solution in an ice water bath to 0-5 °C. This is critical for controlling the reaction rate and preventing potential side reactions.
 - Slowly add the sodium hypochlorite solution (1.2-1.5 eq) dropwise while maintaining the low temperature and stirring vigorously.
 - Stir the reaction mixture at 0 °C for 3-5 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
 - Causality: Sodium hypochlorite provides an electrophilic chlorine source ("Cl⁺") that preferentially attacks the nucleophilic C3 position of the activated indazolide ring.
- Acidification and Precipitation:
 - Once the reaction is complete, slowly add HCl to the cold mixture to neutralize the excess NaOH and protonate the product. Adjust the pH to approximately 7.
 - A precipitate of the crude **3-Chloro-6-fluoro-1H-indazole** should form.
 - Causality: The neutral product is significantly less soluble in water than its anionic salt form, causing it to precipitate out of the aqueous solution upon neutralization.
- Purification:
 - Collect the crude solid by vacuum filtration and wash with cold distilled water.
 - Dry the solid under vacuum.

- For higher purity, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

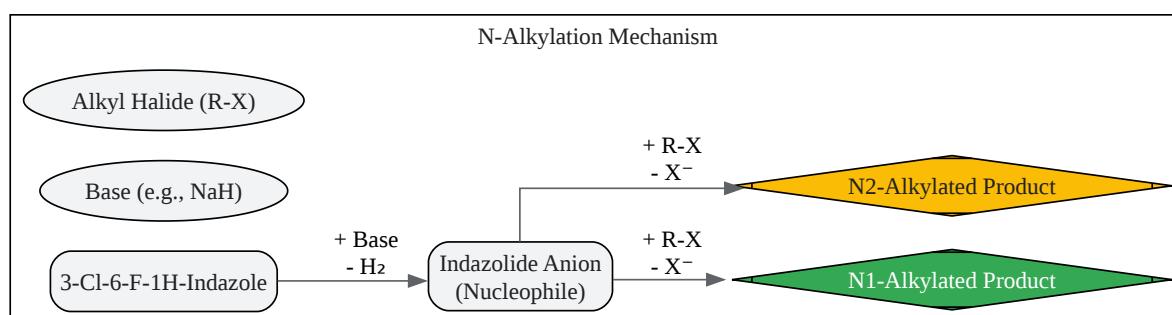
Chemical Reactivity and Derivatization

The utility of **3-Chloro-6-fluoro-1H-indazole** as a building block stems from its distinct reactive sites, which allow for controlled and sequential functionalization.

N-Alkylation and N-Arylation

The N1-H proton is acidic and can be readily removed by a base to generate a nucleophilic nitrogen. Subsequent reaction with an electrophile (e.g., an alkyl halide or aryl halide) yields N-substituted indazoles. A common challenge in indazole chemistry is controlling the regioselectivity of this reaction.[1]

- Reaction Conditions: Under strongly basic conditions (e.g., NaH), a mixture of N1 and N2 alkylated products is often formed.[3] However, thermodynamic conditions can favor the more stable N1 product.[3] This reactivity is crucial for linking the indazole core to other molecular fragments in drug design.



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Caption: General mechanism for the N-alkylation of indazole.

Nucleophilic Substitution at C3

The chlorine atom at the C3 position is susceptible to nucleophilic substitution, particularly when the indazole nitrogen is protected or under conditions that favor such reactions (e.g., palladium-catalyzed cross-coupling). This allows for the introduction of a wide range of functional groups:

- Amines (Buchwald-Hartwig coupling): Reaction with primary or secondary amines in the presence of a palladium catalyst can form 3-aminoindazole derivatives.
- Alcohols/Thiols: Can displace the chloride to form 3-alkoxy or 3-thioether derivatives.

This reactivity makes the C3-chloro group an essential linchpin for building molecular complexity.

Handling, Safety, and Storage

As a laboratory chemical, **3-Chloro-6-fluoro-1H-indazole** requires careful handling. While specific toxicity data is limited, information from structurally related compounds provides a strong basis for safety protocols.

- Hazards: Based on data for 3-chloro-1H-indazole, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[8][9]}
- Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.^[5]

Conclusion

3-Chloro-6-fluoro-1H-indazole is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is achievable through robust and scalable methods, and its multiple reactive sites—the N1-H, the C3-Cl, and the aromatic ring—provide chemists with numerous avenues for molecular diversification. A thorough understanding of its

properties, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

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